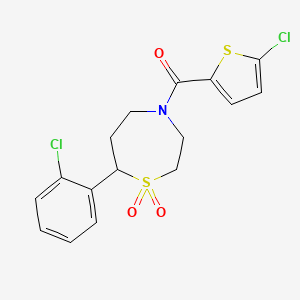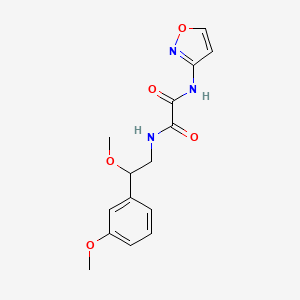![molecular formula C24H24ClN5O2 B2739246 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845633-08-1](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
Research into substituted thienopyrimidines, a class closely related to the compound , has demonstrated their effectiveness as antibacterial agents. This indicates the potential of pyrimidine derivatives in developing new antimicrobial treatments. For example, a study on the synthesis of substituted thienopyrimidines evaluated their antibacterial properties, providing a foundation for further exploration into related compounds (More, Chandra, Nargund, & Nargund, 2013).
Nonlinear Optical (NLO) Properties
Pyrimidine rings are key structural elements in compounds exhibiting nonlinear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and photonic devices. A study highlighted the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, suggesting that similar pyrimidine-based compounds could have significant NLO characteristics and applications (Hussain et al., 2020).
Synthesis and Photochemistry
The unique reactivity of pyrimidinediones, akin to the compound , opens avenues for novel photochemical processes. An example includes the synthesis of highly reactive pyrimidinediones and their unusual photochemical behavior, which could be harnessed for creating new materials or chemical intermediates (Shorunov et al., 2018).
Structural and Chemical Analysis
Crystal structure determination and chemical analysis of compounds containing pyrimidine and purine rings provide insights into their potential applications in material science and molecular engineering. The detailed structural investigation of such compounds aids in understanding their chemical behavior and interaction with biological targets (Wolska & Herold, 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chlorobenzylamine with 4-ethylbenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-ethylbenzaldehyde", "2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 4-ethylbenzaldehyde (1.2 equiv) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours to yield the final product.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent.", "Step 6: Recrystallize the purified product from a mixture of methanol and diethyl ether to obtain the final compound in high yield and purity." ] } | |
CAS番号 |
845633-08-1 |
製品名 |
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
分子式 |
C24H24ClN5O2 |
分子量 |
449.94 |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-3-16-9-11-18(12-10-16)28-13-6-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-7-4-5-8-19(17)25/h4-5,7-12H,3,6,13-15H2,1-2H3 |
InChIキー |
LEYOASWDSNWBTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



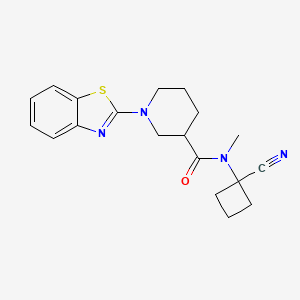
![N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2739164.png)

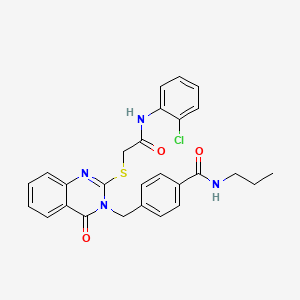

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)

![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)
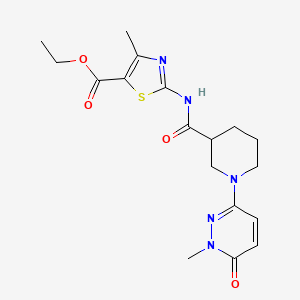
![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)
